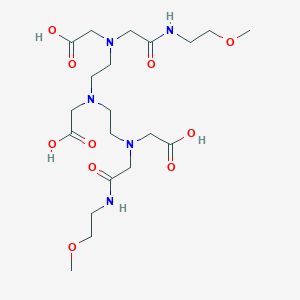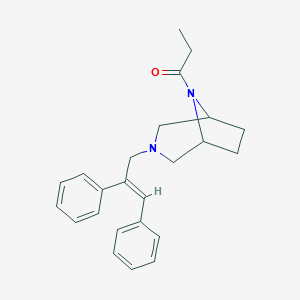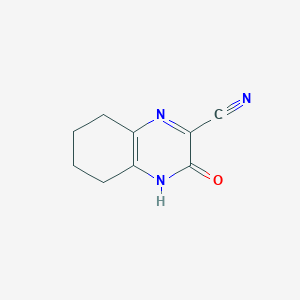
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile, also known as HHQ, is a heterocyclic compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential biological activity. In
Mécanisme D'action
The mechanism of action of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is not fully understood. However, studies have shown that 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile can inhibit bacterial quorum sensing, which is a process by which bacteria communicate with each other to coordinate their behavior. This inhibition of quorum sensing can prevent the formation of bacterial biofilms and reduce bacterial virulence.
Effets Biochimiques Et Physiologiques
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has been shown to have both biochemical and physiological effects. In addition to its ability to inhibit bacterial biofilm formation and induce apoptosis in cancer cells, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has also been shown to have anti-inflammatory properties. Studies have shown that 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile can reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is a complex compound that requires expertise in organic chemistry for synthesis. However, once synthesized, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has many advantages for lab experiments. Its potential biological activity makes it a valuable tool for studying bacterial biofilm formation and cancer cell apoptosis. Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. One limitation of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is its potential toxicity, which must be carefully considered in lab experiments.
Orientations Futures
There are many potential future directions for the study of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile. One area of interest is the development of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile derivatives with improved biological activity and reduced toxicity. Additionally, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation. Further research is needed to fully understand the mechanism of action of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile and its potential applications in scientific research.
Conclusion:
In conclusion, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is a heterocyclic compound with potential applications in scientific research. Its unique chemical structure and potential biological activity make it a valuable tool for studying bacterial biofilm formation, cancer cell apoptosis, and inflammatory diseases. While there are limitations to its use in lab experiments, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has many potential future directions for study and development.
Méthodes De Synthèse
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile can be synthesized through various methods, including the reaction of 1,2-diaminocyclohexane with ethyl cyanoacetate and subsequent cyclization. Another method involves the reaction of 1,2-diaminocyclohexane with methyl cyanoacetate, followed by cyclization and oxidation. The synthesis of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has been studied for its potential biological activity, including its ability to inhibit bacterial biofilm formation. 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has been shown to inhibit the formation of Pseudomonas aeruginosa biofilms, which can lead to chronic infections in individuals with cystic fibrosis. Additionally, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has been studied for its potential use in cancer treatment. Studies have shown that 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
130647-45-9 |
|---|---|
Nom du produit |
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile |
Formule moléculaire |
C9H9N3O |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
3-oxo-5,6,7,8-tetrahydro-4H-quinoxaline-2-carbonitrile |
InChI |
InChI=1S/C9H9N3O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H2,(H,12,13) |
Clé InChI |
INPNEBUTEXPDSV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)NC(=O)C(=N2)C#N |
SMILES canonique |
C1CCC2=C(C1)NC(=O)C(=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



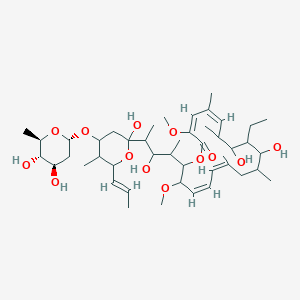

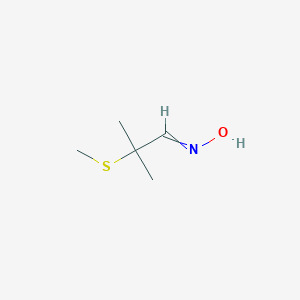
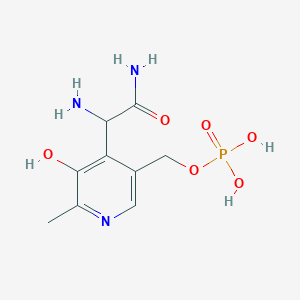
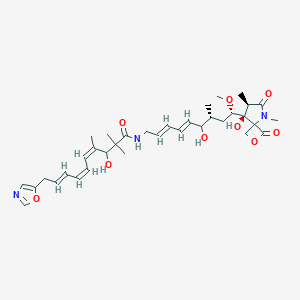
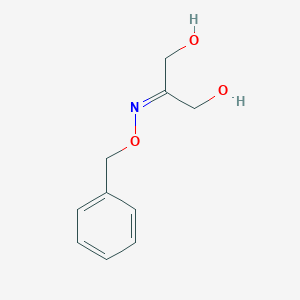



![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)

